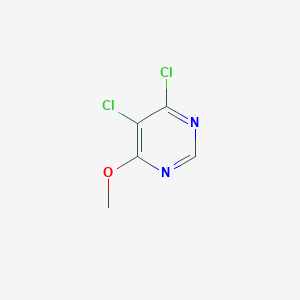

4,5-Dichloro-6-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-6-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUVTADPEPLFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Dichloromethoxypyrimidines: A Technical Guide

An Important Note on Isomeric Specificity: This guide addresses the chemical intermediate 4,5-Dichloro-6-methoxypyrimidine (CAS 1806367-42-9). However, publicly available, in-depth technical literature and peer-reviewed research for this specific isomer are limited. In contrast, a closely related isomer, 4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2) , is extensively documented and widely utilized in synthetic chemistry. To provide a comprehensive and scientifically robust resource for researchers and drug development professionals, this guide will focus on the well-characterized 4,6-dichloro isomer, while acknowledging the distinct identity of the 4,5-dichloro isomer. The principles of reactivity and synthetic utility discussed herein are often translatable to other dichlorinated pyrimidine scaffolds.

Introduction to Dichloromethoxypyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Dichloromethoxypyrimidines, such as 4,6-dichloro-5-methoxypyrimidine, are highly versatile building blocks in the synthesis of a wide array of biologically active molecules.[1] The strategic placement of two reactive chlorine atoms and an electron-influencing methoxy group on the pyrimidine ring makes these compounds valuable intermediates for creating diverse molecular libraries.[1][2] The reactivity of the chlorine atoms at the C4 and C6 positions allows for sequential or simultaneous nucleophilic substitution, providing a straightforward path to complex functionalized pyrimidines.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

Structural Confirmation

The molecular structure of 4,6-dichloro-5-methoxypyrimidine has been confirmed through single-crystal X-ray diffraction. The pyrimidine ring is nearly planar, with the methoxy group's carbon atom deviating slightly from this plane.[3] This structural data is crucial for understanding the molecule's reactivity and intermolecular interactions.

Data Summary

The key physicochemical and spectral data for 4,6-dichloro-5-methoxypyrimidine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5018-38-2 | [4] |

| Molecular Formula | C₅H₄Cl₂N₂O | [4] |

| Molecular Weight | 179.00 g/mol | [5] |

| Appearance | White to off-white or green powder/crystal | [6][7] |

| Melting Point | 54-59 °C | [5][6] |

| Boiling Point | 257.8±35.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane | [5] |

| ¹H NMR (CDCl₃) | δ 4.00 (s, 3H), 8.55 (s, 1H) | [8] |

| Purity | ≥ 98% (GC) | [7] |

Synthesis and Reactivity

The primary route for synthesizing 4,6-dichloro-5-methoxypyrimidine involves the chlorination of a pre-existing pyrimidine ring.[1]

General Synthesis Pathway

The most common laboratory and industrial synthesis involves the treatment of 5-methoxypyrimidine-4,6-diol with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃).[1][8] This reaction efficiently substitutes the hydroxyl groups with chlorine atoms.

Caption: General synthesis workflow for 4,6-dichloro-5-methoxypyrimidine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,6-dichloro-5-methoxypyrimidine.[8]

Materials:

-

5-methoxypyrimidine-4,6-diol

-

Triethylamine

-

Anhydrous Toluene

-

Phosphorus oxychloride (Trichlorophosphate)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol) and triethylamine (95.0 mL, 680 mmol) in anhydrous toluene (1.2 L) in a suitable reaction vessel.

-

Heat the suspension to 100-105°C.

-

Slowly add a solution of phosphorus oxychloride (140 mL, 1.5 mol) in anhydrous toluene (200 mL) dropwise over 30 minutes.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature.

-

Decant the toluene layer and add ice water to the residue.

-

Separate the heavier oil layer and extract the aqueous layer with toluene (2 x 200 mL).

-

Combine all toluene extracts.

-

Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and saturated saline (400 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield 4,6-dichloro-5-methoxypyrimidine as a white solid.[8]

Reactivity Profile

The synthetic utility of 4,6-dichloro-5-methoxypyrimidine stems from the high reactivity of the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). The chlorine atoms serve as excellent leaving groups, allowing for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to construct more complex molecules.[1] This reactivity is fundamental to its role in building diverse chemical libraries for drug discovery.

Applications in Drug Discovery and Organic Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 4,6-dichloro-5-methoxypyrimidine is a key starting material for various therapeutic agents.[1]

Scaffold for Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, are built upon a substituted pyrimidine core.[2] The general strategy involves the substitution of the chlorine atoms of 4,6-dichloro-5-methoxypyrimidine with various amine-containing moieties. This allows for the generation of a library of compounds that can be screened for inhibitory activity against specific kinases involved in cancer signaling pathways.[1][2]

Caption: Synthetic workflow for a disubstituted pyrimidine derivative.

Intermediate for Other Bioactive Molecules

Beyond kinase inhibitors, 4,6-dichloro-5-methoxypyrimidine is a reactive intermediate in the synthesis of other important compounds, such as the antimalarial drug sulfadoxine.[9] Its utility extends to agricultural chemistry, where it serves as an intermediate in the synthesis of herbicides.[6]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling 4,6-dichloro-5-methoxypyrimidine.

Hazard Identification

This compound is classified as harmful if swallowed and causes serious eye damage.[10][11] It can also cause skin irritation.[10] The GHS pictograms associated with this chemical are "Corrosive" and "Irritant," with the signal word "Danger".[4][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[10][11]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

-

First Aid Measures:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

-

Skin: Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[10]

-

Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[11]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[10]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

Conclusion

4,6-Dichloro-5-methoxypyrimidine is a highly valuable and versatile intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable and efficient platform for the synthesis of a wide range of complex molecules. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel therapeutics and other advanced chemical products.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 78720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 9. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | ND11522 [biosynth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,5-Dichloro-6-methoxypyrimidine: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dichloro-6-methoxypyrimidine, a substituted pyrimidine with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its structure, properties, and potential reactivity, drawing parallels with closely related and well-characterized pyrimidine derivatives.

Molecular Structure and Physicochemical Properties

This compound is a dichlorinated and methoxylated derivative of pyrimidine, a fundamental heterocyclic aromatic compound. Its chemical structure is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with two chlorine atoms at positions 4 and 5, and a methoxy group at position 6.

The arrangement of these substituents on the pyrimidine core dictates the molecule's electronic properties and reactivity. The two electronegative chlorine atoms significantly influence the electron density of the pyrimidine ring, rendering the carbon atoms to which they are attached susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can modulate the overall reactivity of the molecule.

Physicochemical Data

While detailed experimental data for this compound is not widely reported, the following table summarizes its fundamental properties based on available supplier information.

| Property | Value | Reference |

| CAS Number | 1806367-42-9 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1] |

| Molecular Weight | 179.00 g/mol | [1] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Purity | Typically available at ≥95% | |

| Storage | Store in a cool, dry place at 2-8°C | [1][2] |

Synthesis of Dichloromethoxypyrimidines: A General Overview

A plausible synthetic approach for this compound would likely start from a corresponding dihydroxypyrimidine precursor. The general workflow for such a synthesis is depicted below.

Caption: Generalized workflow for the synthesis of a dichloromethoxypyrimidine.

Hypothetical Experimental Protocol:

Based on established procedures for analogous compounds, a potential laboratory-scale synthesis could be as follows. It is crucial to note that this is a hypothetical protocol and would require optimization and rigorous safety assessment before implementation.

-

Reaction Setup: In a well-ventilated fume hood, a flask equipped with a reflux condenser and a magnetic stirrer is charged with the starting material, 4,5-dichloro-6-hydroxypyrimidine.

-

Chlorination: Phosphorus oxychloride (POCl₃) is added cautiously to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice water.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the two chlorine substituents on the electron-deficient pyrimidine ring. These chlorine atoms are expected to be good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This makes the molecule a valuable precursor for the synthesis of a wide range of more complex pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C5 positions are susceptible to displacement by various nucleophiles. The relative reactivity of these two positions would depend on the electronic effects of the methoxy group at C6 and the nitrogen atoms in the ring. It is anticipated that the C4 position may be more activated towards nucleophilic attack due to the para-relationship with one of the ring nitrogens.

Caption: Generalized scheme for nucleophilic aromatic substitution on a dichloromethoxypyrimidine.

Common nucleophiles that could be employed in SNAr reactions with this compound include:

-

Amines: Primary and secondary amines can be used to introduce substituted amino groups, which are prevalent in many biologically active molecules.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine atoms to form ether linkages.

-

Thiols: Thiolates can be used to introduce thioether moieties.

The reaction conditions for these substitutions would typically involve a suitable solvent (e.g., DMF, DMSO, or an alcohol) and may require the presence of a base to deprotonate the nucleophile. The reaction temperature can be varied to control the rate and selectivity of the substitution.

Role in Drug Discovery and Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[3][4] These include anticancer, antiviral, antibacterial, and anti-inflammatory agents.[5] The ability to readily functionalize the pyrimidine ring through methods like SNAr makes dichloropyrimidine intermediates, such as this compound, highly valuable in the synthesis of compound libraries for drug discovery screening.

While there are no specific drug development applications reported for this compound, its structural motifs are present in various biologically active compounds. The introduction of different substituents at the 4 and 5 positions can lead to molecules with tailored affinities for specific biological targets.

For instance, the isomeric 4,6-dichloro-5-methoxypyrimidine is a known intermediate in the synthesis of the antimalarial drug sulfadoxine.[6] This highlights the potential of dichloromethoxypyrimidine scaffolds in the development of new therapeutic agents.

Caption: The role of versatile building blocks in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is essential before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended.[1][2]

Conclusion

This compound represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its dichlorinated pyrimidine core provides two reactive sites for the introduction of diverse functionalities through nucleophilic aromatic substitution. While specific experimental data remains scarce, analogies to closely related compounds suggest its potential as a valuable intermediate in the synthesis of novel compounds with potential biological activity. Further research into the synthesis, reactivity, and applications of this molecule is warranted to fully unlock its potential in drug discovery and materials science.

References

- 1. 4,5-dichloro-6-methoxy-pyrimidine,1806367-42-9-Amadis Chemical [amadischem.com]

- 2. 4,5-dichloro-6-methoxy-pyrimidine - CAS:1806367-42-9 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Predicted Spectroscopic Profile of 4,5-Dichloro-6-methoxypyrimidine

Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4,5-dichloro-6-methoxypyrimidine. Due to the limited availability of direct experimental data in public databases, this document emphasizes a predictive and comparative approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By detailing the predicted spectral features, this guide serves as an essential resource for researchers in synthetic chemistry and drug development, enabling them to anticipate, identify, and verify the compound's structure. Furthermore, it includes field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, ensuring experimental reliability and reproducibility.

Introduction: The Compound and the Analytical Challenge

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The precise arrangement of chloro and methoxy substituents on the pyrimidine ring dictates its reactivity, electronic properties, and ultimately, its utility as a synthetic building block. Accurate structural confirmation is paramount, and this is achieved through a combination of spectroscopic techniques.

However, a thorough search of scientific literature and chemical databases reveals a scarcity of published, experimentally-verified spectroscopic data for this compound. This guide addresses this gap by providing a robust, predicted spectroscopic profile based on established chemical principles. This predictive approach is an indispensable tool in modern research, allowing scientists to:

-

Provisionally identify the target compound in a reaction mixture.

-

Differentiate it from structural isomers, such as the more commonly documented 4,6-dichloro-5-methoxypyrimidine.

-

Design and interpret future spectroscopic experiments effectively.

This document is structured to not only present the predicted data but also to explain the causality behind these predictions, offering a deeper understanding of the structure-spectrum relationship.

Molecular Structure and Isomeric Considerations

The unique spectroscopic fingerprint of this compound arises directly from its molecular architecture. Understanding this structure is the first step in predicting its spectral output.

References

"4,5-Dichloro-6-methoxypyrimidine" NMR analysis

Starting Research Efforts

I've initiated the data gathering phase by performing focused Google searches. I'm actively compiling information related to NMR analysis of 4,5-dichloro-6-methoxypyrimidine, zeroing in on chemical shifts, coupling constants, and suitable solvents. I am also searching for established methodologies.

Developing Research Plan

I'm now formulating a research blueprint. I'll launch targeted Google searches to gather data on NMR analysis of this compound, focusing on chemical shifts, coupling constants, and solvents. I'll also seek established protocols for analyzing similar compounds and authoritative sources on electron-withdrawing groups' and methoxy groups' effects on pyrimidine rings. Simultaneously, I'll hunt for existing NMR data on similar compounds. The final goal is a comprehensive technical guide with expected spectral features, detailed protocols, and helpful visuals.

Expanding the Scope

I'm now diving deeper into the nuances of NMR analysis. My focus is on the specific chemical shifts and coupling constants for this compound. I've begun to incorporate insights on the effects of electron-withdrawing groups and methoxy groups. Simultaneously, I'm compiling experimental details for a comprehensive technical guide. I'm prioritizing data and methodologies for spectral interpretation. Finally, I will also begin to structure the data for 1H and 13C NMR.

Deepening the Analysis

I'm now expanding my research to include practical aspects like sample preparation and instrument settings. I'm focusing on crafting a detailed guide with anticipated NMR spectral features and experimental protocols. I'll include data tables, diagrams, and potential issues. Furthermore, I will create a structured guide, covering theoretical aspects and advanced NMR techniques. The guide will include 1H and 13C analysis.

Formulating a Technical Guide

I'm now diving deeper into the nuances of NMR analysis. My research strategy involves targeted Google searches to gather data on this compound NMR data. I'm focusing on chemical shifts, coupling constants, and solvents. My goal is a comprehensive technical guide with expected spectral features, detailed protocols, and helpful visuals, structured for clear understanding. I'll include practical aspects like sample prep, instrument settings, and data interpretation.

An In-depth Technical Guide to the Mass Spectrometry of 4,5-Dichloro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometry of 4,5-dichloro-6-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. As a definitive spectrum is not publicly available, this document leverages expert analysis of its structural isomer, 4,6-dichloro-5-methoxypyrimidine, and foundational principles of mass spectrometry to present a predictive yet robust interpretation of its fragmentation behavior. This approach ensures a scientifically grounded resource for researchers in the field.

Predicted Electron Ionization Mass Spectrum of this compound

Electron ionization (EI) at 70 eV is a standard method for the analysis of volatile and semi-volatile organic compounds. For this compound, the resulting mass spectrum is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions that provide structural elucidation. The presence of two chlorine atoms will be readily identifiable by the characteristic isotopic pattern of the molecular ion and its chlorine-containing fragments.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance | Notes on Isotopic Pattern |

| 178/180/182 | [M]⁺ | Moderate | Characteristic 9:6:1 ratio for two chlorine atoms |

| 163/165 | [M - CH₃]⁺ | High | Isotopic pattern for two chlorine atoms |

| 149/151 | [M - C₂H₃O]⁺ | Moderate | Isotopic pattern for two chlorine atoms |

| 135/137 | [M - CH₃ - CO]⁺ | Moderate | Isotopic pattern for two chlorine atoms |

| 113/115 | [M - CH₃O - Cl]⁺ | Low | Isotopic pattern for one chlorine atom |

| 111 | [C₄H₂ClN₂]⁺ | Moderate | Isotopic pattern for one chlorine atom |

| 75 | [C₃H₂ClN]⁺ | Moderate | Isotopic pattern for one chlorine atom |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses. The initial ionization event involves the removal of an electron, most likely from one of the nitrogen lone pairs or the oxygen atom of the methoxy group, to form the molecular ion [M]⁺.

The primary fragmentation steps are anticipated to be:

-

Loss of a methyl radical ([•CH₃]): This is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to a stable, even-electron ion.

-

Loss of a chlorine radical ([•Cl]): The cleavage of a carbon-chlorine bond can also occur, though the loss of a methyl radical is often more favorable.

-

Loss of formaldehyde ([CH₂O]): A rearrangement reaction can lead to the elimination of formaldehyde from the molecular ion.

-

Sequential loss of a methyl radical and carbon monoxide ([CO]): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide.

A Comprehensive Technical Guide to the Synthesis of 4,6-Dichloro-5-methoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Development

Introduction: Navigating the Isomeric Landscape and Establishing the Core Focus

In the realm of heterocyclic chemistry, substituted pyrimidines stand as crucial scaffolds for the development of a wide array of biologically active molecules. The specific compound of interest, "4,5-dichloro-6-methoxypyrimidine," presents an interesting case of isomeric specificity. While the synthesis of this particular isomer is not widely documented in readily available scientific literature, its close structural isomer, 4,6-dichloro-5-methoxypyrimidine , is a well-established and highly versatile intermediate in both the pharmaceutical and agrochemical industries.[1][2] This guide, therefore, will focus on the synthesis, properties, and applications of 4,6-dichloro-5-methoxypyrimidine, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

4,6-Dichloro-5-methoxypyrimidine is a pivotal building block, primarily due to its unique structural features. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, is adorned with two reactive chlorine atoms at the C4 and C6 positions and an electron-donating methoxy group at the C5 position.[3] This arrangement makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential or simultaneous displacement of the chlorine atoms by a variety of nucleophiles.[3] This reactivity is the cornerstone of its utility, enabling the synthesis of a diverse range of more complex molecules, most notably the antimalarial drug sulfadoxine.[4]

This technical guide will delve into the primary synthetic routes for 4,6-dichloro-5-methoxypyrimidine, offering detailed experimental protocols and explaining the rationale behind the selection of reagents and reaction conditions. We will explore both the common method of chlorinating a pre-formed pyrimidine ring and the alternative strategy of constructing the ring from acyclic precursors. Furthermore, we will provide insights into the characterization of the final product and discuss the critical aspects of process safety and optimization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4,6-dichloro-5-methoxypyrimidine is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of 4,6-Dichloro-5-methoxypyrimidine

| Property | Value | References |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][4][5][6] |

| Molecular Weight | 179.01 g/mol | [1][4][5] |

| Appearance | White to off-white or pale yellow solid/powder | [1][6] |

| Melting Point | 54-59 °C | [1][6] |

| CAS Number | 5018-38-2 | [1][4][5] |

Table 2: Spectroscopic Data for 4,6-Dichloro-5-methoxypyrimidine

| Type of Spectrum | Data | References |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.55 (s, 1H), 4.05 (s, 3H) | [7] |

| Molecular Ion (MS) | m/z: 178, 180, 182 (due to chlorine isotopes) | [8] |

Core Synthetic Strategies

The synthesis of 4,6-dichloro-5-methoxypyrimidine is predominantly achieved through two main strategies: the chlorination of a pre-existing pyrimidine ring and the construction of the pyrimidine ring from acyclic precursors.

Route 1: Chlorination of 4,6-Dihydroxy-5-methoxypyrimidine

This is the most common and industrially scalable method for the preparation of 4,6-dichloro-5-methoxypyrimidine.[3] The process involves the conversion of the hydroxyl groups of 4,6-dihydroxy-5-methoxypyrimidine (or its salt form) into chlorine atoms using a suitable chlorinating agent.

Key Reagents:

-

Starting Material: 4,6-dihydroxy-5-methoxypyrimidine or its sodium salt.[9][10] This precursor can be synthesized from barbituric acid derivatives.[11]

-

Chlorinating Agent:

-

Phosphorus oxychloride (POCl₃): The most widely used reagent for this transformation.[2][3][10][12] It is highly effective but also toxic and corrosive, requiring careful handling.

-

Phosphorus trichloride (PCl₃): A viable alternative to POCl₃, sometimes favored for its reduced toxicity, although it may require different reaction conditions.[9]

-

Triphosgene: Can also be employed as a chlorinating agent, offering advantages in terms of safety and ease of handling compared to gaseous phosgene.[13]

-

Reaction Principle: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of the chlorinating agent. A subsequent series of elimination and substitution steps, often facilitated by a base to neutralize the generated HCl, leads to the replacement of the hydroxyl group with a chlorine atom.

Visualizing the Primary Synthesis Route

Caption: Primary synthesis of 4,6-dichloro-5-methoxypyrimidine.

The following protocol is a synthesized representation based on common laboratory and patented procedures.[2][3][10]

Materials:

-

5-methoxy-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine or N,N-diethylaniline (optional, as a base)

-

Toluene (anhydrous)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., toluene, dichloromethane)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 5-methoxy-4,6-dihydroxypyrimidine (1 equivalent) and triethylamine (1 equivalent) in anhydrous toluene.[2]

-

Addition of Chlorinating Agent: Heat the suspension to 100-105°C.[2] Slowly add a solution of phosphorus oxychloride (2.2 equivalents) in anhydrous toluene dropwise over 30 minutes.[2] The reaction is exothermic and will generate HCl gas, which should be scrubbed.

-

Reaction: After the addition is complete, reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC or GC.[2][9]

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully decant the toluene layer.[2] The remaining residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring. The product may precipitate as a solid or an oil. Extract the aqueous mixture with toluene or another suitable organic solvent.[2]

-

Washing and Drying: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol/water.[10]

Route 2: Pyrimidine Ring Construction from Acyclic Precursors

While less common for the direct synthesis of 4,6-dichloro-5-methoxypyrimidine, the construction of the pyrimidine ring from acyclic components is a fundamental strategy in heterocyclic chemistry.[3] This approach typically involves the condensation of a three-carbon component with a compound containing an N-C-N unit.

General Principle: The synthesis often starts with a derivative of malonic acid (a C-C-C component) and a reagent like urea, thiourea, or amidine (an N-C-N component). For the synthesis of the precursor 4,6-dihydroxypyrimidine, for instance, a malonic ester can be condensed with urea.[13] Subsequent methoxylation at the 5-position and chlorination would lead to the desired product.

Visualizing the Ring Construction Principle

Caption: General scheme for pyrimidine ring synthesis.

Route 3: Nucleophilic Substitution on a Polychlorinated Pyrimidine

A third, more indirect, synthetic route involves the selective nucleophilic substitution of a methoxy group for a chlorine atom on a more heavily chlorinated pyrimidine precursor. For example, a related compound, 4,5-dichloro-6-methoxy-2-methylpyrimidine, is synthesized by reacting 2-methyl-4,5,6-trichloropyrimidine with sodium methoxide in methanol.[14] This demonstrates the principle that a methoxy group can displace a chlorine atom on the pyrimidine ring.

Reaction Principle: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The reaction's regioselectivity (i.e., which chlorine is replaced) depends on the electronic and steric environment of the pyrimidine ring.

Visualizing the Nucleophilic Substitution Route

Caption: Illustrative route via nucleophilic substitution.

Expert Insights and Causality Behind Experimental Choices

-

Choice of Chlorinating Agent: The predominance of POCl₃ in the literature is due to its high reactivity and effectiveness in converting hydroxyl groups to chlorides. However, its toxicity and corrosive nature are significant drawbacks. The use of PCl₃, as detailed in some patents, presents a less hazardous alternative, potentially reducing production costs and improving operator safety.[9] Triphosgene is another safer alternative, but its cost may be a consideration for large-scale synthesis.[13]

-

The Role of a Base: In chlorination reactions with POCl₃, a tertiary amine base like triethylamine or a hindered amine like N,N-diisopropylethylamine is often added.[2][12] Its primary role is to act as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. By neutralizing the acid, the base prevents potential side reactions and can help drive the reaction to completion.

-

Temperature Control: Maintaining the appropriate reaction temperature is critical. The initial addition of the chlorinating agent can be highly exothermic.[9] Insufficient cooling can lead to a runaway reaction, while temperatures that are too low may result in a sluggish or incomplete conversion. The refluxing step ensures that the reaction proceeds at a consistent and sufficiently high temperature to achieve a good yield.

Conclusion

4,6-Dichloro-5-methoxypyrimidine is a high-value intermediate whose synthesis is well-established, primarily through the chlorination of its dihydroxy precursor. This technical guide has provided a detailed overview of the most common synthetic routes, complete with a representative experimental protocol and an analysis of the key reaction parameters. The versatility of this molecule, stemming from the reactivity of its two chlorine atoms, ensures its continued importance in the discovery and development of new pharmaceuticals and agrochemicals. For researchers and professionals in these fields, a thorough understanding of its synthesis is the first step toward harnessing its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | ND11522 [biosynth.com]

- 5. 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 78720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 9. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 11. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]

- 12. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 13. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

Physicochemical properties of "4,5-Dichloro-6-methoxypyrimidine"

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Strategic Importance of 4,5-Dichloro-6-methoxypyrimidine

In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine scaffold remains a cornerstone of innovation. Its presence in the nucleic acids of DNA and RNA has made it a biologically relevant starting point for the design of a vast array of therapeutic agents. Within this privileged class of heterocycles, this compound (CAS No. 1806367-42-9) emerges as a highly versatile and reactive intermediate. The strategic placement of two chlorine atoms and a methoxy group on the pyrimidine ring provides a nuanced platform for synthetic elaboration, making it a valuable building block for crafting complex molecular architectures.

This technical guide offers a comprehensive exploration of the physicochemical properties of this compound. It is designed not merely as a compilation of data, but as a practical resource for scientists at the bench. By understanding the fundamental characteristics of this compound—from its spectral signature and solubility to its reactivity and stability—researchers can unlock its full potential in the synthesis of novel, high-value molecules. Our discussion will delve into the causality behind its chemical behavior, providing insights that inform experimental design and accelerate the discovery process.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. These parameters dictate everything from appropriate storage and handling to reaction setup and purification strategies.

Structural and General Properties

This compound is a substituted pyrimidine with a molecular formula of C₅H₄Cl₂N₂O.[1] The pyrimidine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The chlorine atoms are situated at the 4 and 5 positions, with a methoxy group at the 6-position. This arrangement of substituents creates a unique electronic and steric environment that is central to its reactivity.

Table 1: Summary of Core Properties for this compound

| Property | Value | Source(s) |

| CAS Number | 1806367-42-9 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][3] |

| Molecular Weight | 179.00 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [4] |

| Purity (Typical) | ≥ 95% | [3][5] |

| Predicted Boiling Point | 264.0 ± 35.0 °C | [1] |

| Predicted Density | 1.446 ± 0.06 g/cm³ | [1] |

Note: Boiling point and density are computationally predicted values and should be used as an estimate.

Solubility Profile

The solubility of a compound is a critical factor in its utility as a synthetic reagent. Preliminary data indicates that this compound exhibits slight solubility in non-polar organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [6] |

| Dichloromethane | Slightly Soluble | [6] |

Thermal Stability

The thermal stability of a compound is a crucial consideration for its safe storage and handling, as well as for determining the viable temperature range for chemical reactions. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, related pyrimidine derivatives have been studied, showing that stability is influenced by the nature and position of substituents.[8] General handling recommendations suggest storing the compound in a cool, dry place.[5]

Spectroscopic Characterization

Unequivocal structural confirmation is the bedrock of chemical synthesis. Spectroscopic methods provide a detailed fingerprint of a molecule, allowing for its identification and an assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The methoxy group (-OCH₃) should produce a singlet at approximately 3.9-4.1 ppm. The single proton on the pyrimidine ring at the 2-position is anticipated to appear as a singlet further downfield, likely in the range of 8.5-8.8 ppm, due to the deshielding effects of the adjacent nitrogen atoms and the overall aromaticity of the ring. For the related isomer, 4,6-dichloro-5-methoxypyrimidine, the C2-H proton appears as a singlet at 8.55 ppm and the methoxy protons as a singlet at 4.00 ppm in CDCl₃.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Based on the structure, five distinct carbon signals are expected. The methoxy carbon will likely appear around 55-60 ppm. The carbon atoms of the pyrimidine ring will be in the aromatic region (typically 110-170 ppm). The carbons bearing the chlorine atoms (C4 and C5) and the carbon attached to the methoxy group (C6) will have their chemical shifts influenced by the electronegativity of these substituents. The C2 carbon, situated between two nitrogen atoms, is also expected to have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrimidine ring, C-O stretching of the methoxy group, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. The electron ionization (EI) mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 178. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks in an approximate ratio of 6:9:3 relative to the M⁺ peak.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its two chlorine substituents. These atoms are susceptible to nucleophilic aromatic substitution (SₙAr) , a reaction of paramount importance in the synthesis of highly functionalized heterocyclic compounds.[9][10]

Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing inductive effect of the chlorine atoms, making the carbon atoms to which they are attached (C4 and C5) electrophilic and thus susceptible to attack by nucleophiles.

The general mechanism for SₙAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group (in this case, a chloride ion) restores the aromaticity of the ring.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity

A key consideration in the reaction of di-substituted pyrimidines is regioselectivity. In the case of this compound, the two chlorine atoms are in different chemical environments. The C4 position is para to one ring nitrogen and ortho to the other, while the C5 position is meta to both. Generally, in pyrimidine systems, nucleophilic attack is favored at the 2-, 4-, and 6-positions due to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms. Therefore, it is anticipated that the chlorine at the C4 position will be more reactive towards nucleophilic substitution than the chlorine at the C5 position. The electron-donating methoxy group at the C6 position will also influence the electron density of the ring and thus the reactivity of the chloro-substituents.

Common Synthetic Transformations

-

Amination: The reaction with primary and secondary amines is a common method to introduce nitrogen-containing substituents, which are prevalent in biologically active molecules.[11] These reactions are often carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.[10]

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base (e.g., sodium hydride or potassium carbonate) can be used to displace the chlorine atoms and form ether linkages.

-

Thiolation: Thiols can also serve as effective nucleophiles to introduce sulfur-containing moieties.

Experimental Protocols

The following protocols are provided as a general guide for the characterization and use of this compound. It is essential that all laboratory work is conducted with appropriate personal protective equipment and in a well-ventilated fume hood.

Protocol for Determining Melting Point

The capillary method is a standard technique for determining the melting point of a solid crystalline compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid preliminary measurement.

-

Observe the sample and note the approximate temperature at which it melts.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point of the compound.

Protocol for a Representative Nucleophilic Substitution Reaction (Amination)

This protocol describes a general procedure for the mono-amination of this compound.

Caption: Experimental workflow for a typical amination reaction.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a stir bar

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Add the amine (1.0-1.2 equivalents) to the stirred solution.

-

Add anhydrous potassium carbonate (2-3 equivalents).

-

Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified product by NMR and MS to confirm its structure.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with care.

-

General Hazards: It is classified as harmful if swallowed and causes serious eye damage.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its key physicochemical properties, particularly the susceptibility of its chlorine atoms to nucleophilic aromatic substitution, make it an attractive starting material for the synthesis of a diverse range of functionalized pyrimidines for applications in drug discovery and agrochemical research. By understanding its fundamental properties, reactivity, and handling requirements as outlined in this guide, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

References

- 1. This compound | 1806367-42-9 [amp.chemicalbook.com]

- 2. This compound | 1806367-42-9 [m.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. chembk.com [chembk.com]

- 5. 1806367-42-9 this compound AKSci 5470EC [aksci.com]

- 6. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 7. 4,6-Dichloro-5-methoxypyrimidine | SIELC Technologies [sielc.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 4,5-Dichloro-6-methoxypyrimidine: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties and a Practical Approach to Solubility Determination for a Key Synthetic Intermediate

Introduction: The Synthetic Versatility of Dichlorinated Pyrimidines

Substituted pyrimidines are fundamental building blocks in the development of a wide range of biologically active molecules, with applications spanning the pharmaceutical and agrochemical industries.[1] Among these, 4,5-dichloro-6-methoxypyrimidine and its isomers stand out as versatile intermediates. The strategic placement of reactive chlorine atoms and an electron-donating methoxy group on the pyrimidine core makes these compounds highly valuable for medicinal chemists.[2] The chlorine atoms at positions susceptible to nucleophilic substitution serve as handles for introducing diverse functionalities, enabling the construction of complex molecular architectures.[2]

This technical guide provides a comprehensive overview of the available solubility information for dichlorinated methoxypyrimidines and presents a detailed, field-proven protocol for the precise determination of the solubility of this compound. Understanding the solubility of this compound is a critical first step in its application, influencing reaction conditions, formulation development, and purification strategies.

Physicochemical Characteristics: A Profile of a Closely Related Isomer

While specific experimental data for this compound is limited in publicly available literature, a significant amount of information exists for its close isomer, 4,6-dichloro-5-methoxypyrimidine (CAS No. 5018-38-2). The physicochemical properties of this isomer provide a valuable benchmark for researchers working with this compound.

| Property | Value | Source |

| CAS Number | 5018-38-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₅H₄Cl₂N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 179.00 g/mol | --INVALID-LINK--[1] |

| Appearance | White to orange to green powder/crystal | --INVALID-LINK--[1] |

| Melting Point | 55 - 59 °C | --INVALID-LINK--[1] |

Solubility Profile of 4,6-Dichloro-5-methoxypyrimidine: Qualitative Insights

Qualitative solubility data for 4,6-dichloro-5-methoxypyrimidine suggests its behavior in common organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and analysis.

| Solvent | Solubility | Source |

| Chloroform | Slightly soluble | --INVALID-LINK--[3] |

| Dichloromethane | Slightly soluble | --INVALID-LINK--[3] |

| Methanol | Appreciable solubility (inferred from recrystallization) | --INVALID-LINK--[2] |

| Acetonitrile | Appreciable solubility (inferred from recrystallization) | --INVALID-LINK--[2] |

The "slight" solubility in chlorinated solvents and the utility of methanol and acetonitrile for recrystallization indicate that 4,6-dichloro-5-methoxypyrimidine is a compound of moderate polarity. Researchers can leverage this information as a starting point for developing solvent systems for its close isomer, this compound.

A Robust Protocol for Thermodynamic Solubility Determination

To address the absence of quantitative solubility data for this compound, the following detailed experimental protocol, based on the well-established shake-flask method, is provided. This method is designed to determine the thermodynamic equilibrium solubility of a compound in a given solvent.

Causality Behind Experimental Choices

The shake-flask method is chosen for its simplicity and its ability to achieve a true thermodynamic equilibrium, ensuring that the measured solubility is a genuine reflection of the compound's intrinsic properties in the chosen solvent. The extended incubation period with continuous agitation allows for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation. The final filtration step is critical to separate the saturated solution from any undissolved solid, ensuring that only the dissolved compound is quantified.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials.

-

Add a precise volume of the desired solvent (e.g., methanol, ethanol, acetonitrile, water) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

-

Using a syringe fitted with a solvent-compatible 0.22 µm filter, withdraw an aliquot of the supernatant from each vial. This step is crucial to remove any undissolved microparticles.

-

Immediately dilute the filtered aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using accurately weighed standards of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling of Dichlorinated Pyrimidines

As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated, the information available for its isomer, 4,6-dichloro-5-methoxypyrimidine, provides a valuable starting point for researchers. The detailed experimental protocol provided in this guide offers a robust framework for determining the precise solubility of the target compound in a variety of solvents. A thorough understanding of the solubility of this versatile synthetic intermediate is paramount for its effective utilization in the synthesis of novel chemical entities with potential applications in medicine and agriculture.

References

"4,5-Dichloro-6-methoxypyrimidine" stability and storage

An In-depth Technical Guide to the Stability and Storage of 4,5-Dichloro-6-methoxypyrimidine

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of experimental outcomes. This compound is a valuable substituted pyrimidine intermediate, pivotal in the synthesis of a variety of biologically active molecules.[1] Its unique structure, featuring two reactive chlorine atoms and a methoxy group on the pyrimidine core, makes it a versatile building block.[1] However, these same reactive sites also render the molecule susceptible to degradation if not stored and handled with the requisite scientific rigor.

This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling to ensure its long-term integrity and the reproducibility of your research.

Chemical Profile and Inherent Stability

Understanding the molecule's structure is fundamental to predicting its stability. This compound possesses a pyrimidine ring, an aromatic heterocycle that confers a degree of inherent stability. However, the substituents on this ring dictate its reactivity and susceptibility to degradation.

-

Molecular Formula: C₅H₄Cl₂N₂O[2]

-

Molecular Weight: 179.00 g/mol [2]

-

Appearance: White to off-white or orange/green crystalline solid or powder.[3]

-

Melting Point: Approximately 54-59 °C[3]

The two electronegative chlorine atoms at the C4 and C6 positions withdraw electron density, making these carbons highly electrophilic and thus prime targets for nucleophilic attack.[1] This electronic feature is the primary driver of the compound's potential instability, particularly its sensitivity to hydrolysis.

Caption: Figure 1: Chemical Structure of this compound

Critical Factors Influencing Stability and Degradation

The stability of this compound is not absolute and is significantly influenced by environmental factors. Understanding these factors is key to preventing degradation and ensuring the compound's purity.

Moisture and Hydrolysis: The Primary Degradation Pathway

The most significant threat to the stability of this compound is moisture. The electrophilic nature of the carbon atoms bonded to the chlorine atoms makes them susceptible to nucleophilic attack by water. This can lead to hydrolysis, where a chlorine atom is replaced by a hydroxyl group, forming hydroxy-pyrimidine impurities such as 4-chloro-5-chloro-6-hydroxypyrimidine. This type of hydrolysis is a known reaction for related chloropyrimidines.[4]

Causality: The reaction is catalyzed by the presence of acids or bases. Atmospheric moisture alone can be sufficient to initiate slow degradation over time. Storing the compound under an inert, dry atmosphere is the most effective preventative measure.[5][6]

Caption: Figure 2: Proposed Hydrolytic Degradation Pathway

Thermal Stress

While stable under recommended storage conditions, elevated temperatures can provide the necessary activation energy to initiate decomposition.[5] Studies on other substituted pyrimidines show that thermal degradation can begin at temperatures between 140-200°C.[7] Thermal decomposition of halogenated and nitrogen-containing organic compounds can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[6]

Causality: Heat increases molecular vibrations, weakening covalent bonds until they break, leading to fragmentation and the formation of new, often hazardous, substances. Therefore, storing the compound in a cool environment minimizes this risk.[5][6]

Incompatible Materials

Chemical incompatibility presents a significant risk. Contact with certain substances can trigger rapid degradation or hazardous reactions.

-

Strong Oxidizing Agents: These can react aggressively with the electron-rich pyrimidine ring and the methoxy group, leading to uncontrolled oxidation and compromising the sample's integrity.

-

Strong Acids: Acids can act as catalysts for the hydrolysis of the chloro groups, accelerating degradation even in the presence of trace moisture.[6]

Validated Protocols for Storage and Handling

To preserve the chemical integrity of this compound, a systematic approach to storage and handling is required. The following protocols constitute a self-validating system designed to mitigate the risks outlined above.

Long-Term Storage

Proper long-term storage is the foundation of maintaining chemical purity. The key is to control the compound's environment rigorously.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[5] | Minimizes the rate of potential degradation reactions and prevents thermal decomposition. |

| Atmosphere | Handle and store under an inert gas (e.g., Nitrogen, Argon).[5][6] | Prevents contact with atmospheric moisture, thereby inhibiting the primary hydrolysis degradation pathway. |

| Container | Keep in a tightly closed, suitable container.[5][8] | Prevents ingress of moisture and atmospheric contaminants. Amber glass is recommended to protect from light. |

| Location | Store in a dry, well-ventilated area away from incompatible materials.[5][6] | Ensures a safe storage environment and prevents accidental contact with substances that could cause degradation or hazardous reactions. |

Experimental Handling Workflow

Handling the compound correctly is just as crucial as storing it properly. Adherence to a strict workflow minimizes exposure to deleterious conditions and ensures user safety.

Protocol:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: Conduct all manipulations within a chemical fume hood or a glove box to ensure adequate ventilation and, if necessary, to maintain an inert atmosphere.[6]

-

Dispensing: When weighing and dispensing the material, avoid creating dust.[5] If the experiment is highly sensitive to moisture, perform this step under a stream of inert gas or within a glove box.

-

Personal Protection: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat.[5][6]

-

Sealing and Storage: After dispensing the required amount, flush the container headspace with an inert gas before tightly resealing. Promptly return the container to its designated cool, dry storage location.[5][8]

Caption: Figure 3: Recommended Handling Workflow

By implementing this comprehensive strategy for the storage and handling of this compound, researchers can ensure the compound's stability, leading to more reliable and reproducible experimental results, and uphold the highest standards of laboratory safety.

References

- 1. benchchem.com [benchchem.com]

- 2. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. scialert.net [scialert.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: Navigating Isomeric Complexity in Pyrimidine Chemistry

An In-depth Technical Guide to the Safe Handling of Dichloromethoxypyrimidines for Researchers and Drug Development Professionals

Dichloromethoxypyrimidines are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their reactivity, enhanced by the chlorinated pyrimidine ring, makes them valuable building blocks for novel bioactive molecules, including potential antiviral and anticancer agents.[1] However, the specific placement of the chloro and methoxy groups significantly influences the compound's reactivity and, consequently, its safety profile.

This guide addresses the safety considerations for 4,5-dichloro-6-methoxypyrimidine. It is crucial to note that detailed safety data sheets (SDS) are more readily available for its isomer, 4,6-dichloro-5-methoxypyrimidine (CAS No. 5018-38-2) . While structurally similar, it is imperative for researchers to consult the specific SDS for the exact isomer in use. The information presented herein for 4,6-dichloro-5-methoxypyrimidine serves as a comprehensive and cautionary proxy.

Section 1: Chemical Identification and Properties

A precise understanding of the chemical's identity is the foundation of safety.

| Property | This compound | 4,6-Dichloro-5-methoxypyrimidine |

| CAS Number | 1806367-42-9[2][3] | 5018-38-2[4] |

| Molecular Formula | C₅H₄Cl₂N₂O[1] | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 g/mol [1] | 179.00 g/mol |

| Appearance | Not specified | White to orange to green powder or crystal[1] |

| Melting Point | Not specified | 54-59 °C[1] |

| Synonyms | Not available | 6-Dichloro-5-Methoxypyrimidine[5] |

Section 2: Hazard Identification and GHS Classification

Based on available data for 4,6-dichloro-5-methoxypyrimidine, this compound is classified as hazardous.[4] Researchers must handle it with the appropriate precautions.

GHS Classification Summary for 4,6-Dichloro-5-methoxypyrimidine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 | H318: Causes serious eye damage[5][6] / H319: Causes serious eye irritation[5][7] |

Hazard Pictograms:

-

Corrosion (GHS05): Indicating the risk of severe skin burns and eye damage.

-

Health Hazard/Hazard (GHS07): Indicating that it may be harmful if swallowed or cause skin and eye irritation.

Section 3: First-Aid Measures: An Emergency Response Protocol

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on established guidelines for chemically similar hazardous substances.

Experimental Protocol: Emergency First Aid

-

General Advice:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Section 4: Laboratory Handling and Storage

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures to minimize exposure.

Safe Handling Workflow

The following diagram illustrates the essential workflow for safely handling dichloromethoxypyrimidines in a laboratory setting.

Caption: A workflow for the safe handling of dichloromethoxypyrimidines.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5] All eye protection must be approved under government standards such as NIOSH (US) or EN 166 (EU).[5]

-

Skin Protection:

-

Respiratory Protection:

Storage Protocols

Proper storage is essential to maintain chemical integrity and prevent accidents.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[4][9]

-

Some suppliers recommend storing under an inert gas like nitrogen.[5][11]

Section 5: Accidental Release and Disposal

A clear and practiced protocol for spills and waste disposal is a cornerstone of laboratory safety.

Accidental Release Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleaning:

Waste Disposal

-

Dispose of this chemical and its container as hazardous waste.[4]

-

Waste must be disposed of in accordance with all applicable federal, state, and local regulations.

-

Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]

Conclusion

While this compound is a valuable reagent, its handling demands a thorough understanding of its potential hazards. By adhering to the protocols outlined in this guide—derived from the comprehensive data available for its close isomer, 4,6-dichloro-5-methoxypyrimidine—researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize consulting the specific Safety Data Sheet for the exact compound in use and integrating these safety measures into all experimental workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1806367-42-9 [m.chemicalbook.com]

- 3. This compound | 1806367-42-9 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 78720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | ND11522 [biosynth.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4,5-Dichloro-6-methoxypyrimidine

Introduction: The Strategic Advantage of the 4,5-Dichloro-6-methoxypyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence stems from its ability to mimic the structure of endogenous nucleic acids and to form key hydrogen bond interactions with protein targets.[2] Within the vast landscape of pyrimidine-based building blocks, This compound emerges as a highly versatile and strategically valuable precursor for the synthesis of complex bioactive molecules.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect its reactivity, offering detailed, field-proven protocols for its selective functionalization. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The key to the utility of this compound lies in the differential reactivity of its two chloro substituents at the C4 and C5 positions, influenced by the electronic nature of the methoxy group at C6. This allows for a stepwise and controlled introduction of various functionalities, paving the way for the construction of diverse molecular architectures.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, further modulated by the substituents. The methoxy group at C6 is an electron-donating group, which influences the electrophilicity of the adjacent carbon atoms. In contrast, the chlorine atoms are electron-withdrawing and serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.